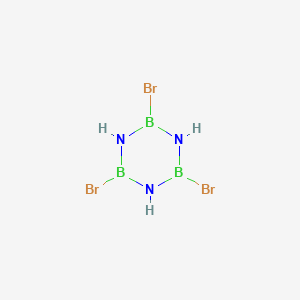

2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of related compounds involves reactions like cyclocondensation, where precursors like N-1,N-3-diphenylformamidrazone react with dibromophenylborane or similar boron sources to form triazaboroles, a class of compounds related to triazatriborinane (Weber et al., 1999). Other methods include reacting bromo-substituted benzene derivatives with stannyl or mercurial reagents, leading to various organometallic compounds (Rot et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds often features extensive hydrogen bonding and π-π stacking interactions, as seen in compounds like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, which crystallizes in the monoclinic space group with specific cell dimensions (Hwang et al., 2006).

Chemical Reactions and Properties

Reactivity patterns in related compounds can include reactions like arylation, where dibromo-triazole compounds react with aromatic halides to form aryl-triazoles (Wang et al., 2009). Other reactions may involve transformations under specific conditions, leading to a variety of functionalized compounds.

Physical Properties Analysis

Compounds like triazapentadienes, which share structural motifs with triazatriborinane, demonstrate strong tendencies for aggregation due to hydrogen bonding, influencing their physical state and solubility (Wrobel et al., 2016).

Chemical Properties Analysis

Chemical properties of related compounds can vary widely, but functionalities like boron centers or triazole rings can impart unique reactivity, such as in the case of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, which is used for chlorination and oxidation reactions (Thorat et al., 2013).

科学的研究の応用

Polymer Chemistry and Organic Synthesis

2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane derivatives are being explored for their potential use in polymer chemistry and organic synthesis. For instance, compounds such as 1,3,5-triazido-2,4,6-tribromobenzene, derived from similar brominated compounds, have been identified as potentially valuable photoactive cross-linking reagents for polymer chemistry. These compounds also serve as starting materials in organic synthesis and photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Synthesis of Bioactive Compounds

Triazine derivatives, closely related to triazatriborinane, are noted for their broad applications across industries, including pharmaceuticals. The structural symmetry and ease of functionalization of the 1,3,5-triazine core make it an advantageous scaffold for generating diverse molecular libraries. These derivatives have been identified for their roles in creating selective and potent chemical probes for various protein families, indicating a promising area of research in drug discovery and development (Banerjee, Brown, & Weerapana, 2013).

Environmental and Toxicological Studies

Studies have also been conducted on the environmental presence and toxicology of compounds similar to 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane, such as 2,4,6-tribromophenol. These studies focus on the compound's ubiquity in the environment, its sources, and its potential impacts on human health and the ecosystem. Although these studies do not directly focus on 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane, they highlight the importance of understanding the environmental and health implications of brominated compounds (Koch & Sures, 2018).

Supramolecular Chemistry

Furthermore, triazole and its derivatives, sharing a structural similarity with 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane, are extensively studied for their multifaceted supramolecular interactions. These interactions have paved the way for myriad applications in areas like supramolecular chemistry, coordination chemistry, and anion recognition. The versatility of these compounds is evident from their diverse applications, which extend beyond the initial scope of click chemistry (Schulze & Schubert, 2014).

特性

IUPAC Name |

2,4,6-tribromo-1,3,5,2,4,6-triazatriborinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B3Br3H3N3/c4-1-7-2(5)9-3(6)8-1/h7-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLMMJIWMGUYKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

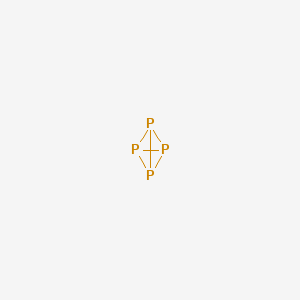

B1(NB(NB(N1)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B3Br3H3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632409 |

Source

|

| Record name | 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | |

CAS RN |

13703-88-3 |

Source

|

| Record name | 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)

![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)